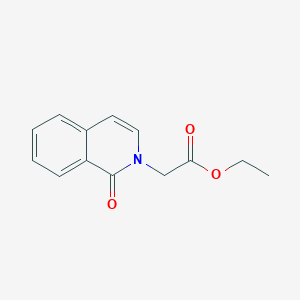

Ethyl 2-(1-oxoisoquinolin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-oxoisoquinolin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-12(15)9-14-8-7-10-5-3-4-6-11(10)13(14)16/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGEXAHZLWSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate typically involves the condensation of isoquinoline derivatives with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-oxoisoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(1-oxoisoquinolin-2-yl)acetate can be synthesized through various chemical reactions, including Ugi multicomponent reactions. These methods allow for the efficient construction of complex isoquinoline structures that are important in drug development. The compound's structure features an isoquinoline moiety, which is known for its biological activity.

Table 1: Synthesis Methods

| Synthesis Method | Description | Yield |

|---|---|---|

| Ugi Multicomponent Reaction | Combines isocyanides, aldehydes, and acids to form isoquinoline derivatives. | Up to 90% |

| Copper-Catalyzed Cyclization | Utilizes copper catalysts to facilitate cyclization reactions. | Moderate to good yields |

Biological Activities

Ethyl 2-(1-oxoisoquinolin-2-yl)acetate and its derivatives have demonstrated a range of biological activities, making them valuable in pharmaceutical research.

Anticancer Activity

Research has indicated that compounds containing the isoquinoline structure exhibit significant anticancer properties. For instance, derivatives have been explored for their potential as inhibitors of P2X receptors, which are implicated in various cancers and inflammatory diseases .

Antimicrobial Properties

The compound has also shown antimicrobial activity, contributing to its potential use in treating infections. Studies have highlighted that isoquinoline derivatives can inhibit bacterial growth effectively .

Anti-inflammatory Effects

The modulation of P2X receptor activity by ethyl 2-(1-oxoisoquinolin-2-yl)acetate suggests its potential as an anti-inflammatory agent. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Therapeutic Applications

The therapeutic implications of ethyl 2-(1-oxoisoquinolin-2-yl)acetate are broad, spanning several medical fields:

Neurological Disorders

Given its ability to modulate receptor activity associated with pain and inflammation, this compound could be beneficial in treating neurological disorders, including chronic pain syndromes and neurodegenerative diseases like Parkinson's disease .

Cancer Treatment

The anticancer properties of isoquinoline derivatives position ethyl 2-(1-oxoisoquinolin-2-yl)acetate as a candidate for further development into cancer therapeutics. Its efficacy against specific cancer cell lines has been documented in various studies .

Case Studies

Several studies have documented the synthesis and application of ethyl 2-(1-oxoisoquinolin-2-yl)acetate:

- Ugi Reaction Studies : A study demonstrated the successful synthesis of isoquinoline derivatives through Ugi reactions, yielding compounds with promising biological activities.

- P2X Receptor Modulation : Research highlighted the role of ethyl 2-(1-oxoisoquinolin-2-yl)acetate in modulating P2X receptors, showcasing its potential in treating inflammatory diseases .

- Antimicrobial Testing : Experimental results indicated that compounds derived from ethyl 2-(1-oxoisoquinolin-2-yl)acetate exhibited significant antimicrobial properties against various bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares Ethyl 2-(1-oxoisoquinolin-2-yl)acetate with structurally related compounds, emphasizing molecular features, synthesis, and properties.

Heterocyclic Core Variations

- Isoquinoline vs. Imidazole: Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A) replace the isoquinoline core with an imidazole ring. The imidazole derivatives exhibit higher polarity due to the aromatic nitrogen atoms, influencing solubility and hydrogen-bonding capabilities.

- Quinazolinone Derivatives: Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate () incorporates a quinazolinone ring with a sulfanyl linker. The sulfanyl group increases nucleophilicity at the sulfur atom, contrasting with the ester oxygen in the target compound. Quinazolinones are noted for their cholesterol-modulating activity, suggesting divergent biological applications compared to isoquinoline-based analogs .

Substituent Effects

- Electron-Withdrawing Groups: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () features a bromine and sulfinyl group, which enhance electrophilicity and stabilize crystal packing via halogen bonding and π-π interactions. In contrast, the oxo group in the target compound may participate in keto-enol tautomerism, affecting reactivity .

- Extended Conjugation: Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate () includes a fused benzisoquinoline system with dual oxo groups, extending conjugation and increasing planarity. This structural feature could improve photostability but reduce solubility compared to the monocyclic target compound .

Crystal Packing and Interactions

- The crystal structure of Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () is stabilized by aromatic π-π interactions (3.814 Å) and weak C–H⋯O hydrogen bonds. Similar interactions are expected in the target compound, though the isoquinoline core may enable stronger stacking due to its planar geometry .

- In Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate (), intermolecular C–H⋯O hydrogen bonds dominate, suggesting that the oxo group in the target compound could similarly stabilize its crystal lattice .

Comparative Data Table

Q & A

How can researchers optimize the synthesis of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate to improve yield and selectivity?

Basic Research Question

Synthetic optimization requires careful control of reaction conditions. For example, catalytic hydrogenation with Pd/C in ethanol under hydrogen gas (10 hours) followed by recrystallization from ethanol is a validated method to obtain high-purity crystals . Adjusting solvent polarity (e.g., DMF/acetone mixtures) and base selection (e.g., K₂CO₃) can minimize regioselectivity issues during alkylation, as seen in analogous quinoline derivatives . Monitoring reaction progress via TLC or GC-MS (as in ) ensures intermediate stability.

What advanced techniques are recommended for characterizing the crystal structure and hydrogen-bonding networks of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SXRD) remains the gold standard for resolving hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) and confirming molecular geometry . Refinement using SHELXL (via the SHELX suite) is widely adopted for small-molecule crystallography, with parameters like bond angles and torsional strain validated against databases . Complementary techniques like FT-IR and Raman spectroscopy can corroborate functional group assignments.

How do reaction mechanisms differ when introducing substituents to the isoquinoline core, and what analytical methods resolve ambiguities?

Advanced Research Question

Substituent introduction (e.g., alkylation or oxidation) often involves ambident nucleophilic sites. For instance, methyl chloroacetate reacts preferentially at the nitrogen atom in 3-acetyl-4-methylquinolin-2-(1H)-one, but minor O-alkylation products may form, requiring HPLC or NMR-guided fractionation . Isotopic labeling (e.g., ¹³C tracing) or in situ FT-IR can track intermediate formation. Computational studies (DFT) may predict regioselectivity, though experimental validation is critical .

How should researchers address contradictions in reported biological activity data for this compound compared to similar isoquinoline derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) often arise from assay variability (cell lines, concentrations) or impurities. A systematic approach includes:

- Replicating assays under standardized conditions (e.g., NIH/NCATS protocols).

- Comparative analysis using structurally analogous compounds (e.g., 2-(isoquinolin-6-yl)acetic acid in ).

- Purity validation via HPLC-UV/HRMS to exclude confounding byproducts .

What computational strategies are effective for predicting the binding affinity of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can model interactions with proteins (e.g., kinases or DNA topoisomerases). Focus on:

- Pharmacophore mapping : Align ester/keto groups with active-site residues.

- Binding free energy calculations : MM-PBSA/GBSA methods refine affinity predictions.

- ADMET profiling : Tools like SwissADME predict bioavailability, critical for prioritizing derivatives .

How can researchers validate the stability of Ethyl 2-(1-oxoisoquinolin-2-yl)acetate under varying storage conditions?

Advanced Research Question

Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Accelerated degradation tests : Expose samples to humidity (40°C/75% RH) and monitor via ¹H NMR or LC-MS for ester hydrolysis or oxidation .

- Crystallinity monitoring : XRD or DSC detects polymorphic shifts affecting reactivity .

What strategies mitigate challenges in scaling up the synthesis without compromising purity?

Advanced Research Question

Scale-up requires:

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management.

- Green solvents : Ethanol/water mixtures enhance eco-compatibility while maintaining yield .

- In-line analytics : PAT tools (e.g., ReactIR) enable real-time monitoring of intermediates .

How does the compound’s electronic structure influence its reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

The electron-deficient isoquinoline core directs electrophilic attacks to the carbonyl-adjacent positions. Substituent effects (e.g., methyl groups) alter π-electron density, quantified via Hammett constants or cyclic voltammetry. Frontier molecular orbital (FMO) analysis (using Gaussian) predicts sites for nucleophilic addition (e.g., Michael acceptors) .

Table: Key Analytical Techniques for Ethyl 2-(1-oxoisoquinolin-2-yl)acetate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.